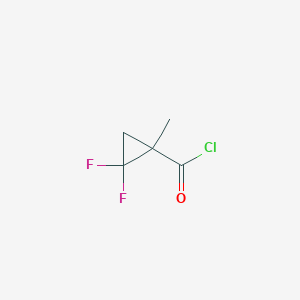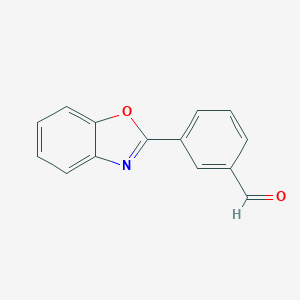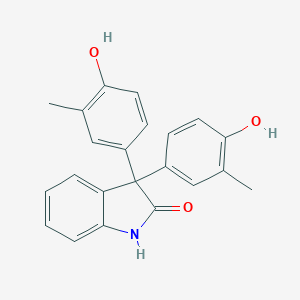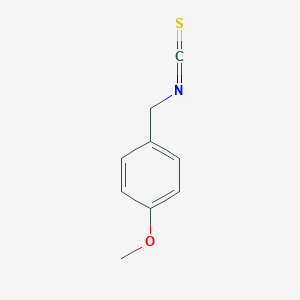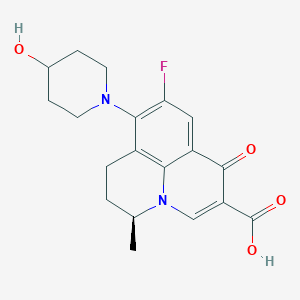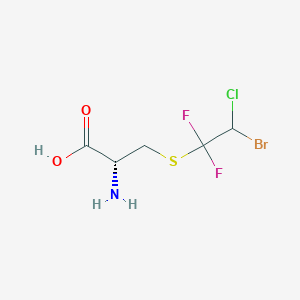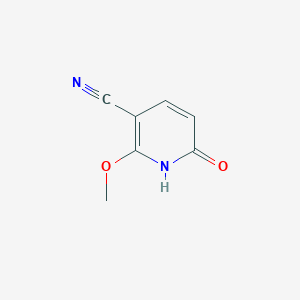
N-(2-methoxypyridin-3-yl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyridin-3-yl)hydroxylamine, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. MPN is a chelator that can bind to iron ions, making it useful in studying iron-dependent enzymes and proteins.
作用機序
The mechanism of action of N-(2-methoxypyridin-3-yl)hydroxylamine involves its ability to chelate with iron ions. This compound can bind to the iron ions in enzymes and proteins, leading to the inhibition of their activity. This inhibition can be reversible or irreversible, depending on the concentration of this compound and the duration of exposure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase and cytochrome P450 enzymes. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of iron-dependent enzymes involved in DNA synthesis and repair.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxypyridin-3-yl)hydroxylamine in lab experiments is its ability to selectively inhibit the activity of iron-dependent enzymes and proteins. This selectivity allows researchers to study the functions of specific enzymes and proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. This compound can cause oxidative stress and damage to cells, which can affect the results of experiments.
将来の方向性
There are several future directions for the research on N-(2-methoxypyridin-3-yl)hydroxylamine. One area of interest is the development of this compound-based therapies for cancer treatment. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another area of interest is the use of this compound in the treatment of iron overload disorders, such as hemochromatosis. This compound can chelate with excess iron ions, reducing the iron overload in the body. Additionally, there is a need for further research on the toxicity and safety of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound can selectively inhibit the activity of iron-dependent enzymes and proteins, making it useful in studying their functions. However, the potential toxicity of this compound should be taken into consideration when designing experiments. Further research on this compound is needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine involves the reaction of 2-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(2-methoxypyridin-3-yl)hydroxylamine has been widely used in various scientific research areas, including biochemistry, pharmacology, and toxicology. One of the primary applications of this compound is in the study of iron-dependent enzymes and proteins. This compound can chelate with iron ions, which are essential for the function of many enzymes and proteins. By binding to iron ions, this compound can inhibit the activity of these enzymes and proteins, allowing researchers to study their functions.
特性
CAS番号 |
151068-21-2 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
N-(2-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3 |
InChIキー |
XQKBBEGQDLRFAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=N1)NO |
正規SMILES |
COC1=C(C=CC=N1)NO |
同義語 |
3-Pyridinamine,N-hydroxy-2-methoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



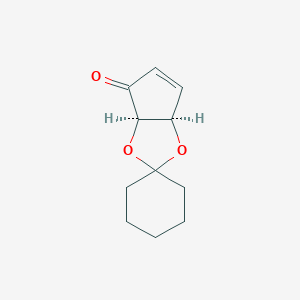


![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
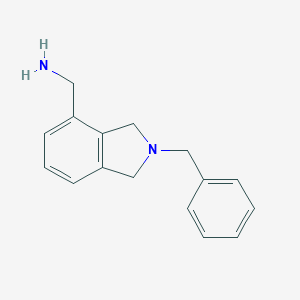
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
